

Spectroscopic Analysis of Dimethyl Pentadecanedioate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl Pentadecanedioate*

Cat. No.: *B1589842*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Dimethyl Pentadecanedioate**, a saturated long-chain dimethyl ester. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring these spectra. This information is critical for the structural elucidation, purity assessment, and quality control of **Dimethyl Pentadecanedioate** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of **Dimethyl Pentadecanedioate** ($C_{17}H_{32}O_4$, Molar Mass: 300.43 g/mol).

Table 1: Predicted 1H NMR Spectroscopic Data (Solvent: $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.67	Singlet	6H	2 x -OCH ₃ (Methyl ester protons)
~2.30	Triplet	4H	2 x -CH ₂ -COO- (Protons α to carbonyl)
~1.62	Multiplet	4H	2 x -CH ₂ -CH ₂ -COO- (Protons β to carbonyl)
~1.25	Multiplet	14H	7 x -CH ₂ - (Methylene protons in the chain)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~174.3	2 x -C=O (Carbonyl carbons)
~51.4	2 x -OCH ₃ (Methyl ester carbons)
~34.1	2 x -CH ₂ -COO- (Carbons α to carbonyl)
~29.0 - 29.7	- (CH ₂) _n - (Methylene carbons in the chain)
~24.9	2 x -CH ₂ -CH ₂ -COO- (Carbons β to carbonyl)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920, ~2850	Strong	C-H stretching (alkane CH ₂)
~1740	Strong	C=O stretching (ester carbonyl)
~1465	Medium	C-H bending (CH ₂)
~1170	Strong	C-O stretching (ester)

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **Dimethyl Pentadecanedioate** is expected to show a molecular ion peak ([M]⁺) at m/z = 300. A prominent peak resulting from the McLafferty rearrangement is also anticipated.^[1] Common fragmentation patterns for long-chain esters involve the cleavage of the bond alpha to the carbonyl group.^[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **Dimethyl Pentadecanedioate**.

Materials:

- **Dimethyl Pentadecanedioate** sample
- Deuterated chloroform (CDCl₃)
- 5 mm NMR tubes
- Tetramethylsilane (TMS) as an internal standard
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **Dimethyl Pentadecanedioate** sample for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl_3 .
 - Add a small amount of TMS as an internal standard (0 ppm).
 - Transfer the solution into a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - For ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[2]
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2]
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Reference the spectrum to the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Dimethyl Pentadecanedioate**.

Materials:

- **Dimethyl Pentadecanedioate** sample
- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., KBr or NaCl) or an Attenuated Total Reflectance (ATR) accessory

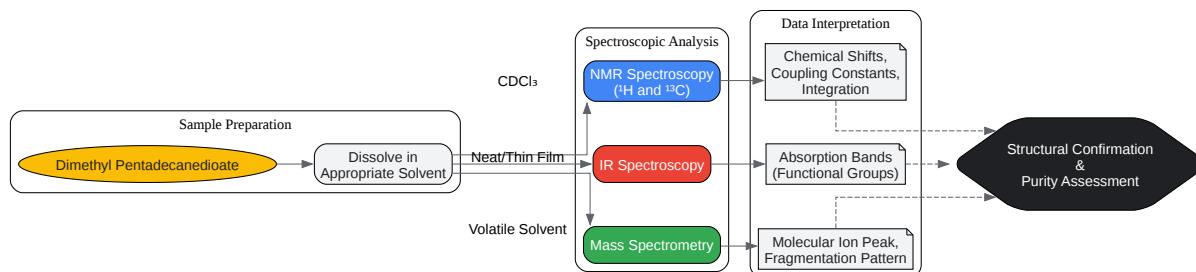
Procedure (using thin film method):

- Sample Preparation:
 - If the sample is a solid, melt a small amount by gentle heating.
 - Place a drop of the liquid or molten sample onto one salt plate.
 - Carefully place the second salt plate on top to create a thin, uniform film.
- Data Acquisition:
 - Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Processing and Interpretation:
 - The instrument software will automatically ratio the sample spectrum against the background.
 - Analyze the spectrum for characteristic absorption bands corresponding to the functional groups in an ester.^[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Dimethyl Pentadecanedioate**.

Materials:


- **Dimethyl Pentadecanedioate** sample
- Volatile organic solvent (e.g., methanol, acetonitrile)
- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.[4]
 - Further dilute the solution to a final concentration of about 10-100 µg/mL.[4]
- Data Acquisition:
 - Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.
 - Acquire the mass spectrum in the desired mass range.
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Dimethyl Pentadecanedioate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Dimethyl Pentadecanedioate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GCMS Section 6.14 [people.whitman.edu]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Analysis of Dimethyl Pentadecanedioate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1589842#spectroscopic-data-nmr-ir-mass-spec-of-dimethyl-pentadecanedioate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com